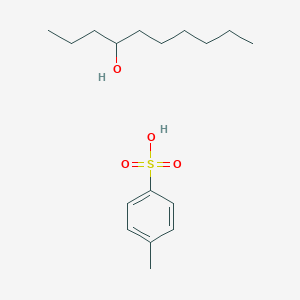![molecular formula C18H18O5 B14486051 5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione CAS No. 66267-78-5](/img/structure/B14486051.png)
5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione is an organic compound belonging to the class of naphthopyrans. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a pyran ring, and multiple methoxy and methyl substituents. It is known for its photochromic properties, which means it can change color when exposed to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthalene derivatives with pyran precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
Scientific Research Applications
5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione has several scientific research applications:
Chemistry: It is used as a photochromic dye in the study of light-induced color changes and their applications in materials science.
Biology: The compound’s photochromic properties are explored for potential use in biological imaging and as molecular switches.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in photodynamic therapy.
Industry: It is used in the development of smart materials, such as photochromic lenses and coatings that change color in response to light.
Mechanism of Action
The mechanism of action of 5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione involves the absorption of light, which induces a structural change in the molecule. This change typically involves the cleavage of the C(sp3)–O bond in the pyran ring, leading to the formation of different isomeric forms. These isomers can revert to the original form in the absence of light, resulting in a reversible color change. The molecular targets and pathways involved in this process are primarily related to the compound’s interaction with light and its subsequent photochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Naphthopyrans: Other naphthopyran derivatives with different substituents.
Spiropyrans: Compounds with a similar photochromic mechanism but different structural frameworks.
Chromenes: Another class of photochromic compounds with a similar core structure.
Uniqueness
5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione is unique due to its specific substituents, which influence its photochromic properties. The presence of methoxy and methyl groups can affect the rate of color change and the stability of the photochromic forms, making it distinct from other similar compounds.
Properties
CAS No. |
66267-78-5 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
5,9-dimethoxy-3,3,8-trimethylbenzo[f]chromene-7,10-dione |
InChI |
InChI=1S/C18H18O5/c1-9-14(19)11-8-12(21-4)17-10(6-7-18(2,3)23-17)13(11)15(20)16(9)22-5/h6-8H,1-5H3 |
InChI Key |
MMWHGQOVSLBDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C3C=CC(OC3=C(C=C2C1=O)OC)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


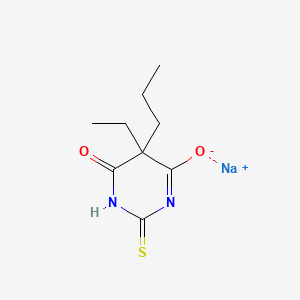
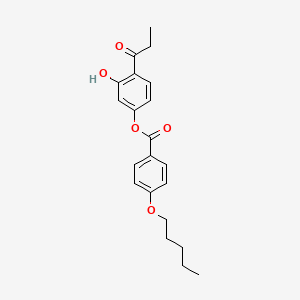
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
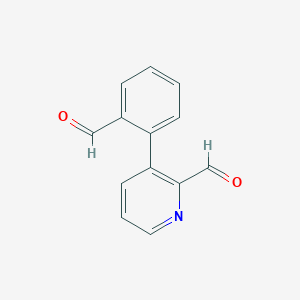
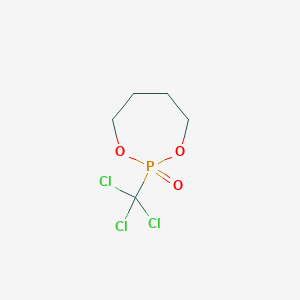

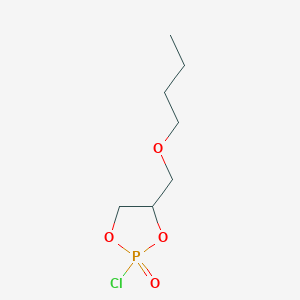
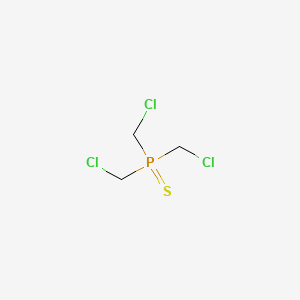
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)



